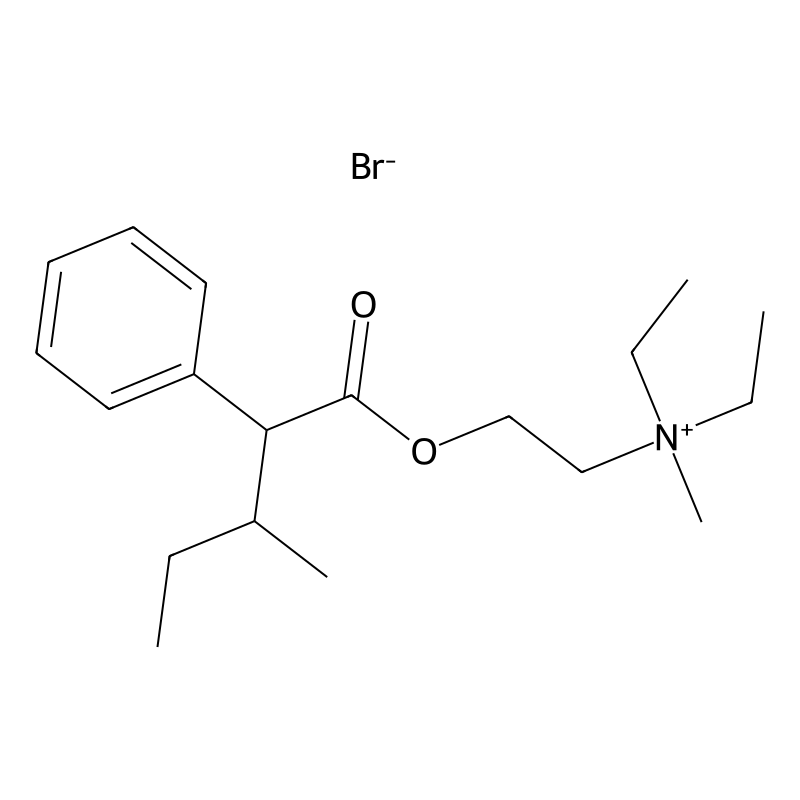

Valethamate Bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Valethamate bromide pharmacodynamics smooth muscle relaxation

Mechanism of Action and Pharmacodynamics

Valethamate bromide induces smooth muscle relaxation through a specific and well-understood pharmacological mechanism.

- Primary Mechanism: It functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) [1] [2]. By blocking acetylcholine, this compound inhibits parasympathetic nervous system signaling, preventing smooth muscle contraction [1].

- Receptor Affinity: As a non-selective muscarinic antagonist, this compound blocks multiple muscarinic receptor subtypes [3]. This non-selective action underlies its therapeutic effects and side effect profile.

- Cellular Result: Receptor blockade reduces intracellular signaling that initiates muscle contraction, resulting in relaxation of smooth muscle in organs like the uterus, cervix, and gastrointestinal tract [1] [2].

The diagram below illustrates this pathway and the drug's inhibitory effect.

Quantitative Pharmacodynamic Profile

The table below summarizes the affinity data for this compound and other anticholinergic drugs at different muscarinic receptor subtypes, providing a quantitative basis for understanding its effects.

| Muscarinic Receptor Subtype | Primary Tissue Localization | Documented Antagonism by this compound | Example Drug with Known Affinity (Ki in nM) |

|---|---|---|---|

| M1 | CNS, Salivary Glands, Autonomic Ganglia | Non-selective antagonism [3] | e.g., Atropine (M1-M5 non-selective) |

| M2 | Heart, CNS | Non-selective antagonism [3] | e.g., Atropine (M1-M5 non-selective) |

| M3 | Smooth Muscle (GI, Bladder, Uterus), Glands | Non-selective antagonism [3] | e.g., Atropine (M1-M5 non-selective) |

| M4 | CNS | Non-selective antagonism [3] | e.g., Atropine (M1-M5 non-selective) |

| M5 | CNS | Non-selective antagonism [3] | e.g., Atropine (M1-M5 non-selective) |

Experimental Protocols for Pharmacodynamic Analysis

Researchers can validate the anticholinergic activity of compounds like this compound using standardized experimental protocols.

- In Vitro Functional Assays: These assays typically use isolated tissue preparations suspended in an organ bath. The half-maximal inhibitory concentration (IC50) of this compound is determined by pre-incubating the tissue with the drug before adding a concentration-response curve to a muscarinic agonist [3].

- Radioligand Binding Assays: This method quantifies receptor affinity. Cell membranes expressing a specific human muscarinic receptor are incubated with a radioactively labeled antagonist and increasing concentrations of this compound. The equilibrium dissociation constant (Ki) is calculated, with lower Ki values indicating higher affinity [3]. Data from such assays are used to define a drug's receptor subtype selectivity profile.

Clinical Evidence and Clinical Outcomes

Clinical studies, including meta-analyses of randomized controlled trials, have investigated the real-world impact of this compound and other antispasmodics in obstetrics.

| Outcome Measure | Findings with Antispasmodics (including this compound) | Number of Participants (Studies) | Quality of Evidence (GRADE) |

|---|---|---|---|

| Duration of First Stage of Labour | Reduced by an average of 74.34 minutes [4] | 1995 (13 studies) | Low [4] |

| Total Duration of Labour | Reduced by an average of 85.51 minutes [4] | 797 (7 studies) | Very Low [4] |

| Rate of Cervical Dilatation | Increased by an average of 0.61 cm/hour [4] | 820 (6 studies) | Low [4] |

| Rate of Normal Vertex Deliveries | No significant effect [4] | 2319 (16 studies) | Moderate [4] |

Safety and Tolerability Profile

The therapeutic effects of this compound are accompanied by a side effect profile consistent with its anticholinergic mechanism.

- Common Side Effects: These result from blocking muscarinic receptors in other organ systems and can include dry mouth, blurred vision, urinary retention, constipation, and tachycardia (fast heart rate) [2] [5].

- Drug Interactions: this compound can have additive anticholinergic effects when taken with other drugs possessing anticholinergic activity, such as certain antihistamines, antipsychotics, and antidepressants [2] [5]. Concomitant use can increase the risk and severity of side effects like dry mouth, urinary retention, and cognitive impairment [2].

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. A Universal Pharmacological-Based List of Drugs with ... [pmc.ncbi.nlm.nih.gov]

- 4. Antispasmodics for labour - PMC - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 5. This compound: Uses, Side Effects and Medicines [apollopharmacy.in]

what is Valethamate bromide used for in obstetrics

Mechanism of Action

Valethamate bromide acts as a competitive antagonist at muscarinic acetylcholine receptors, which are part of the parasympathetic nervous system [1]. By blocking these receptors, the drug inhibits the action of acetylcholine, a neurotransmitter that promotes smooth muscle contraction. This inhibition results in the relaxation of smooth muscle tissue [1] [2].

In the context of labor, this relaxation effect targets the cervical smooth musculature, reducing spasms and theoretically allowing the cervix to dilate more easily [1] [2]. The diagram below illustrates this cellular pathway.

Figure 1: Cellular mechanism of this compound. The drug competitively blocks acetylcholine from binding to muscarinic receptors, preventing smooth muscle contraction and promoting relaxation. [1] [2]

Efficacy Data from Key Studies

The clinical evidence on this compound is mixed and originates largely from studies conducted in the 1990s and early 2000s.

| Study Reference | Reported Efficacy in Accelerating Labor | Reported Side Effects |

|---|---|---|

| Desai et al (1984) [3] | Average time to full dilatation: ~3.12 hours. | Not specified in the review. |

| Trivedi et al (1987) [3] | Shortening of first stage by 3.7 hr (primigravida) and 3.8 hr (multipara). | No serious side effects reported. |

| Kuruvila et al (1992) (Randomized Controlled Trial) [4] [5] | Found the drug to be ineffective. | Adverse events of moderate intensity recorded. | | Sharma et al (2001) (Randomized Controlled Trial) [4] [5] | Less efficacious than drotaverine. | More side effects than drotaverine. | | Changede (2017) (Prospective Study) [6] | Significantly shorter active phase vs. control; faster rate than control but slower than drotaverine. | Not specified in the abstract. |

A 2010 editorial highlights a critical lack of robust evidence, noting that a PubMed search returned only seven articles, with just two clinical trials published in peer-reviewed journals [4]. The same editorial points out that this compound is not listed in well-established Western pharmacology textbooks, the British National Formulary, or the Indian Pharmacopoeia, raising significant questions about its evidence base and acceptance [4].

Comparative Drug Profile: Drotaverine

This compound is often compared with Drotaverine hydrochloride, another spasmolytic used to accelerate labor. Their mechanisms of action differ significantly [5] [7].

| Parameter | This compound | Drotaverine Hydrochloride |

|---|---|---|

| Drug Class | Anticholinergic (Parasympatholytic) [1] [2] | Phosphodiesterase-4 (PDE4) Inhibitor [7] |

| Primary Mechanism | Blocks muscarinic receptors [1] | Increases intracellular cAMP, causing smooth muscle relaxation [7] |

| Common Side Effects | Dry mouth, transient tachycardia, blurred vision, urinary retention [3] [2] | Headache, nausea, vomiting, hypotension [7] |

| FDA/EMA Approval Status | Not mentioned in international formularies [4] | Not FDA or EMA approved [7] |

| Evidence Strength | Limited and conflicting [4] | Appears stronger in head-to-head trials [5] |

Experimental Protocol for Labor Acceleration

For research and reference, here is a detailed methodology from a typical clinical study investigating this compound for labor acceleration [3]:

- 1. Patient Selection: Enroll women in established labor, typically with a cervical dilation of approximately 3 cm and at least three uterine contractions per 10 minutes. Exclude patients with any antenatal or intranatal complications.

- 2. Drug Administration: Administer this compound via intramuscular injection at a dose of 8 mg/mL. A maximum of three doses can be given at 30-minute intervals.

- 3. Monitoring & Assessment: Perform pelvic examinations every 30 minutes after each dose to assess cervical dilation in centimeters. Monitor and record any maternal or fetal side effects, such as dry mouth, tachycardia, or changes in fetal heart rate, on a partogram.

- 4. Endpoint Measurement: The primary outcome is the time taken from the first dose until full cervical dilation (10 cm). The rate of cervical dilation (cm/hour) is calculated from this data.

Safety and Regulatory Status

The safety profile of this compound is not fully established, but reported side effects are consistent with its anticholinergic mechanism [4] [3] [2]. A 2010 editorial strongly questions its use, concluding that "it should not be used in pregnant women at all" until convincing evidence of efficacy and safety is available [4]. The World Health Organization (WHO) criteria for drug selection are reportedly not met by this product [4].

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. VALETHEMATE BROMIDE AND CERVICAL DILATATION [pmc.ncbi.nlm.nih.gov]

- 4. This compound: Is there any proof of efficacy and ... [pmc.ncbi.nlm.nih.gov]

- 5. Drotaverine hydrochloride vs. This compound in ... [sciencedirect.com]

- 6. Labor, Drotaverine, this compound [ijrcog.org]

- 7. Drotaverine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

Comprehensive Technical Guide: Valethamate Bromide - Drug Class, Properties, and Development Insights

Drug Overview and Chemical Profile

Valethamate bromide is a pharmaceutical compound primarily classified as a muscarinic acetylcholine receptor antagonist with significant applications in obstetrics, gynecology, and gastrointestinal medicine. This quaternary ammonium anticholinergic agent possesses antispasmodic properties that make it particularly valuable for managing smooth muscle spasms in various clinical contexts. As a small molecule drug with established clinical use, this compound represents an important therapeutic option in medical practice, especially in facilitating labor progression and alleviating visceral spasms.

The compound with CAS registry number 90-22-2 has a defined chemical structure as shown in its molecular formula C₁₉H₃₂BrNO₂, corresponding to a molecular weight of 386.37 g/mol [1]. The systematic chemical identification and classification provide the foundation for understanding its pharmacological behavior and therapeutic applications across multiple medical specialties, from obstetrics to gastroenterology.

Drug Classification and Properties

Comprehensive Drug Classification

This compound is systematically categorized within multiple drug classification systems, reflecting its diverse pharmacological properties and clinical applications:

Table: this compound Drug Classification Systems

| Classification System | Category/Class | Specific Designation |

|---|---|---|

| Anatomical Therapeutic Chemical (ATC) | A: Alimentary Tract and Metabolism → A03: Drugs for Functional Gastrointestinal Disorders → A03A: Drugs for Functional Gastrointestinal Disorders → A03AX: Other Drugs for Functional Gastrointestinal Disorders | A03AX14 [1] |

| Pharmacological Category | Neuropsychiatric Agents → Muscarinic Cholinergic Receptor Antagonists [1] | DG01491 [1] |

| Chemical/Molecular Category | Small Molecule Drug [2] | Quaternary Ammonium Anticholinergic [3] |

| Mechanism-Based Category | Muscarinic Acetylcholine Receptor Antagonists (mAChRs Antagonists) [2] | Anticholinergic, Antispasmodic [4] |

Physicochemical and Pharmacological Properties

This compound exhibits well-defined chemical and pharmacological characteristics that underpin its therapeutic effects:

Table: Physicochemical and Functional Properties of this compound

| Property Category | Specific Characteristics |

|---|---|

| Chemical Properties | Molecular Formula: C₁₉H₃₂BrNO₂ [1] [2]; Molecular Weight: 386.37 g/mol [1]; CAS Registry: 90-22-2 [1] [2]; Exact Mass: 385.1616 [1] |

| Mechanism of Action | Competitive Antagonism at Muscarinic Acetylcholine Receptors [4]; Anticholinergic and Antispasmodic Properties [4] [3]; Primary Targets: CHRM (Muscarinic Acetylcholine Receptors) [1] |

| Therapeutic Efficacy | Smooth Muscle Relaxant [5]; Antispasmodic [1]; Muscarinic Acetylcholine Receptor Antagonist [1] |

| Pharmacokinetic Profile | Metabolized Primarily in the Liver [4]; Excreted Through the Kidneys [4] |

Mechanism of Action and Signaling Pathways

Pharmacodynamic Mechanisms

This compound exerts its primary therapeutic effects through competitive antagonism at muscarinic acetylcholine receptors (mAChRs), specifically targeting the M3 muscarinic receptors located on smooth muscle tissues throughout the body [4]. As an anticholinergic agent, it functions by blocking the binding of acetylcholine to these receptors, thereby inhibiting the parasympathetic nervous system's stimulation of smooth muscle contraction [4]. This mechanism is particularly relevant in tissues with high densities of muscarinic receptors, including the gastrointestinal tract, urinary bladder, uterus, and particularly the cervical smooth muscle [4].

The molecular interactions of this compound initiate a cascade of cellular events that ultimately lead to smooth muscle relaxation. By antagonizing muscarinic receptors, the drug prevents acetylcholine-mediated activation of Gq proteins and subsequent stimulation of phospholipase C (PLC). This inhibition reduces the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), consequently diminishing intracellular calcium release from the sarcoplasmic reticulum [4]. The reduction in cytosolic calcium concentration results in decreased calmodulin activation and myosin light-chain kinase activity, ultimately producing the spasmolytic effects that characterize the drug's therapeutic applications.

Signaling Pathway Involvement

This compound participates in several crucial biological signaling pathways according to the KEGG database, which explains its diverse physiological effects across multiple organ systems [1]:

- Calcium signaling pathway (hsa04020): The drug modulates calcium-mediated contraction mechanisms in smooth muscle cells through its anticholinergic activity [1].

- Neuroactive ligand-receptor interaction (hsa04080): As a competitive antagonist at muscarinic receptors, this compound directly influences neurotransmitter-receptor dynamics [1].

- Cholinergic synapse (hsa04725): The drug interferes with acetylcholine-mediated transmission in cholinergic synapses, resulting in reduced parasympathetic activity [1].

- Salivary secretion (hsa04970): This pathway explains the side effect of dry mouth through inhibition of muscarinic receptor-mediated salivary secretion [1].

- Gastric acid secretion (hsa04971): this compound affects gastric function through modulation of cholinergic control of acid secretion [1].

The following diagram illustrates the core mechanism of action of this compound in smooth muscle relaxation:

This compound blocks muscarinic receptors, inhibiting calcium-mediated smooth muscle contraction.

Clinical Applications and Efficacy

Therapeutic Indications and Uses

This compound demonstrates clinical utility across multiple therapeutic areas, with applications spanning obstetrics, gynecology, and gastrointestinal medicine:

Obstetrical Applications: The drug is extensively employed in labor management to facilitate cervical dilation during childbirth. Clinical studies demonstrate its effectiveness in reducing the second stage of labor, particularly in nulliparous women [6]. By promoting cervical smooth muscle relaxation, this compound enables more efficient labor progression and potentially reduces complications associated with prolonged delivery.

Gynecological Indications: Beyond obstetrics, the compound is utilized for managing dysmenorrhoea (painful menstruation) and various visceral spasms affecting the female reproductive system [3]. Its antispasmodic properties alleviate uterine cramping and associated discomfort through direct smooth muscle relaxation.

Gastrointestinal Applications: this compound is indicated for gastrointestinal tract spasms, tenesmus (ineffective, painful straining), and bile stone colic [3]. The drug's anticholinergic action reduces spasmodic contractions throughout the GI tract, providing symptomatic relief in various functional gastrointestinal disorders.

Urological Applications: The therapeutic profile includes management of urinary tract colic and related visceral spasms of the urinary system [3]. Through relaxation of urinary tract smooth muscles, the drug alleviates pain and discomfort associated with spasmodic conditions.

Clinical Evidence and Efficacy Data

Robust clinical research supports the therapeutic application of this compound, particularly in obstetrical contexts:

Table: Clinical Efficacy Evidence for this compound

| Study Type | Population | Intervention | Key Efficacy Findings | Reference |

|---|---|---|---|---|

| Prospective Randomized Controlled Trial | 71 nulliparous and 72 multiparous women in active labor (37-41 weeks) | 16 mg this compound vs. no medication | Significant reduction in second stage of labor in nulliparous women (35 vs. 42.5 minutes, p=0.045); No significant difference in multiparous women | [6] |

| Clinical Application | Women in active labor with cervical dilatation of 6-7 cm | This compound administration | Facilitates cervical dilation through smooth muscle relaxation; Reduces intensity and frequency of uterine contractions while promoting cervical relaxation | [4] |

| Therapeutic Use | Patients with visceral spasms | Individualized dosing based on condition | Effective smooth muscle relaxant for gastrointestinal, urinary, and biliary spasms; Beneficial in dysmenorrhoea and postoperative pain | [3] |

The clinical trial demonstrating this compound's efficacy in accelerating labor employed a rigorous methodology. This prospective randomized controlled study enrolled 200 pregnant women at 37-41 weeks gestation in active labor with cervical dilatation of 6-7 cm [6]. After excluding women who underwent cesarean section or required oxytocin augmentation, the final analysis included 143 participants randomized into four groups: nulliparous and multiparous women receiving either 16 mg this compound or no medication (control) [6]. The primary outcome measures included duration of various labor stages, with comprehensive statistical analysis confirming a significant reduction in the second stage of labor specifically in nulliparous women receiving the drug intervention.

Dosage and Administration Guidelines

This compound is available in multiple formulations with dosing regimens tailored to specific clinical indications:

Oral Administration: For adult patients, the oral formulation typically combines 10 mg this compound with 325 mg paracetamol per tablet, with a recommended dosage of 1 tablet three times daily for conditions such as dysmenorrhoea, gastrointestinal tract spasms, and urinary tract colic [3].

Parenteral Administration: For more acute conditions or when oral administration is not feasible, the drug can be administered via intramuscular or intravenous injection at doses ranging from 8-16 mg daily [3]. This route is particularly relevant for postoperative pain, severe visceral spasms, and obstetrical applications during active labor.

Safety Profile and Adverse Effects

Contraindications and Precautions

This compound carries specific contraindications and precautions that clinicians must consider when prescribing this medication:

Absolute Contraindications: The drug is contraindicated in patients with narrow angle glaucoma, benign prostatic hyperplasia, paralytic ileus, pyloric stenosis, ulcerative colitis, megacolon, and tachyarrhythmia [3]. These conditions represent clinical scenarios where anticholinergic effects could exacerbate underlying pathophysiology.

Special Population Considerations: this compound is contraindicated in patients with severe hepatic and renal impairment [3]. Additionally, caution is advised regarding activities requiring mental alertness, as the drug may impair ability to drive or operate machinery at higher doses [3].

Clinical Monitoring Requirements: Patients receiving this compound therapy should be monitored for emerging anticholinergic symptoms, particularly dry mouth, visual disturbances, and urinary retention, with appropriate dose adjustment or discontinuation based on symptom severity.

Adverse Drug Reactions

The adverse effect profile of this compound reflects its anticholinergic mechanism of action, with specific side effects documented in clinical settings:

Common Anticholinergic Effects: Clinical trial data indicates typical antimuscarinic side effects including dry mouth, blurring of vision, difficulty in swallowing and talking, constipation, urinary retention, mydriasis (pupil dilation), and arrhythmias [3]. However, a randomized controlled trial noted no statistically significant difference in adverse effects such as maternal tachycardia, dry mouth, flushing, headache, nausea, and vomiting between this compound and control groups [6].

Management of Adverse Effects: Dose reduction or discontinuation typically resolves mild to moderate anticholinergic side effects. For persistent symptoms, symptomatic management may be employed, though severe reactions may require additional medical intervention.

Drug Interactions

This compound exhibits several clinically relevant drug interactions that necessitate careful medication review and management:

Pharmacodynamic Interactions: Concurrent administration with other drugs possessing antimuscarinic properties (e.g., amantadine, antihistamines, phenothiazide antipsychotics, tricyclic antidepressants) may result in additive anticholinergic side effects requiring dose adjustments or alternative therapies [3].

Pharmacokinetic Interactions: this compound may delay gastric emptying, potentially reducing the absorption rate and bioavailability of concomitantly administered oral medications [3].

Therapeutic Antagonism: The drug may antagonize the gastrointestinal effects of prokinetic agents like domperidone and metoclopramide, potentially diminishing their therapeutic efficacy [3].

Market Analysis and Commercial Perspective

Global Market Assessment

The this compound market demonstrates robust growth trajectories and expanding commercial opportunities across multiple geographic regions:

Market Valuation and Projections: The this compound market was valued at $8.4 billion in 2025 with projections indicating advancement at a compound annual growth rate (CAGR) of 14.21% during the period from 2026 to 2033, potentially reaching $18.64 billion by 2033 [5]. This substantial growth reflects increasing adoption across industrial, commercial, and technological segments within the pharmaceutical sector.

Regional Market Dynamics: North America currently dominates the global market landscape, supported by strong healthcare infrastructure, high consumer readiness, and significant investments from established industry players [5]. Europe maintains substantial market share with stringent quality standards and sustainability goals driving market development [5]. The Asia-Pacific region emerges as the fastest-growing market, fueled by rapid industrialization, expanding production capabilities, and government-driven innovation programs, particularly in China, India, Japan, and South Korea [5].

Growth Influencing Factors: Market expansion is primarily driven by rising demand for effective labor management solutions, advancements in pharmaceutical manufacturing, growing prevalence of gynecological disorders worldwide, and increasing investments in pharmaceutical R&D [5]. Additionally, regulatory approvals and strategic collaborations among pharmaceutical companies contribute significantly to market development.

Technological Landscape and Innovation

The this compound market benefits from ongoing technological advancements that enhance product efficacy, safety, and manufacturing efficiency:

Formulation Innovations: Developments in sustained-release formulations and novel delivery systems are improving therapeutic outcomes and patient compliance [5]. These advancements optimize the drug's pharmacokinetic profile while potentially minimizing peak-dose side effects.

Manufacturing Technologies: The integration of digital tools and automation in manufacturing processes is streamlining production and ensuring consistent quality standards [5]. These technological improvements enhance production efficiency while maintaining rigorous pharmaceutical quality control.

Analytical Advancements: Emerging analytical technologies enable more precise characterization of this compound's physicochemical properties and more comprehensive quality assessment during the manufacturing process.

Research and Development Status

Patent Landscape and Regulatory Status

This compound occupies a well-established position within the pharmaceutical landscape with defined intellectual property and regulatory characteristics:

Development Status: The drug has reached the highest development phase "Approved" for human therapeutic use [2]. This approved status indicates comprehensive evaluation of safety, efficacy, and quality data by regulatory authorities across multiple jurisdictions.

Intellectual Property Position: As a compound with CAS registry 90-22-2 identified in 2025 search results, this compound likely resides in a mature patent status, potentially available as a generic medication in various markets [2]. This established intellectual property position influences manufacturing accessibility and competitive market dynamics.

Indication-Specific Status: The drug maintains approved status for visceral spasms and related smooth muscle disorders, reflecting its well-documented antispasmodic efficacy [2].

Conclusion and Future Perspectives

This compound represents a clinically important anticholinergic and antispasmodic agent with well-established applications in obstetrics, gynecology, and gastrointestinal medicine. Its mechanism as a competitive muscarinic receptor antagonist provides effective smooth muscle relaxation, particularly demonstrated in facilitating labor progression in nulliparous women. The drug's safety profile is characterized by predictable anticholinergic side effects, with appropriate contraindications for specific patient populations.

The compound's commercial landscape reflects strong growth potential, with projected market expansion driven by increasing clinical adoption, technological advancements in formulation, and growing healthcare needs in emerging economies. Future development opportunities may include novel delivery systems, expanded therapeutic indications, and manufacturing process optimizations that enhance efficiency and consistency.

References

- 1. KEGG DRUG: this compound [genome.jp]

- 2. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 3. Valethamate: Uses, Dosage, Side Effects and More [mims.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound Cas 90-22-2 Market Critical Insights ... [linkedin.com]

- 6. Effect of this compound in accelerating labor [imrpress.com]

Valethamate bromide historical use in labor augmentation

Mechanism of Action and Pharmacological Basis

Valethamate bromide is classified as a muscarinic acetylcholine receptor (mAChR) antagonist [1]. Its mechanism for accelerating labor is based on its dual properties:

- Anticholinergic Action: It acts as a competitive antagonist at muscarinic receptors, blocking the action of acetylcholine [2].

- Spasmolytic Effect: This blockade results in the relaxation of smooth muscle [2]. In obstetrics, the intended effect is relaxation of the cervical smooth muscle, which theoretically facilitates dilation [3] [2].

This mechanism is visualized in the following pathway diagram:

Summary of Clinical Evidence and Data

The historical use of this compound is supported by some studies but heavily contested by others.

- Supportive Evidence: A 2017 study involving 500 women concluded that this compound significantly reduced the duration of the first stage of labor without major side effects, suggesting it could be safely used under nursing supervision [3].

- Contradictory Evidence: A 2010 editorial highlights severe limitations, noting the drug is absent from major pharmacology textbooks and has a very small body of supporting literature. Several randomized controlled trials found it ineffective or inferior to other agents [4].

The table below summarizes key clinical trial outcomes for a direct comparison.

| Study / Aspect | Study Design & Groups | Key Findings on Labor Duration | Key Findings on Side Effects |

|---|---|---|---|

| Kuruvila et al. (1992) [4] | Randomized Controlled Trial; Valethamate vs. Control | No significant difference in duration of active labor. | Adverse events of moderate intensity recorded. |

| Sharma et al. (2001) [4] [5] | RCT; Drotaverine vs. Valethamate vs. Control | Valethamate less effective than drotaverine in accelerating labor. | Valethamate group experienced more side effects. |

| Yilmaz et al. (2018) [6] | RCT; Valethamate vs. Control | No effect on first stage; Significantly shortened second stage in nulliparous women (35 vs. 42.5 min, p=0.045). | No statistically significant difference in side effects vs. control. |

| Reported Side Effects [3] | Monitoring in 500 patients. | --- | Dry mouth (4.4-8.4%), Transient tachycardia (5.2-9.2%), FHR variability (1.2-2%). |

Current Status and Scientific Consensus

The prevailing scientific opinion based on the available literature advises against the use of this compound in obstetrics.

- Lack of Robust Evidence: The drug's efficacy has not been convincingly proven by modern standards. The total quantity of information from web sources like PubMed is minimal, with very few clinical trials published in peer-reviewed, indexed journals [4].

- Safety Concerns: While some studies report only minor side effects, others have recorded adverse events, leading to ongoing safety concerns [4].

- Formal Recommendations: A prominent editorial concludes that this compound should not be used in pregnant women until convincing evidence of efficacy and safety is established. It also argues that essential medicine lists should not include this drug [4].

Experimental Protocol Summary

For researchers seeking to understand the methodology of historical studies, the following is a generalized protocol based on the cited literature [3]:

- Patient Selection: Include primigravidas and multiparas with uncomplicated, term pregnancies (38-41 weeks) in established labor. Established labor is defined as cervical dilation of approximately 3 cm with regular uterine contractions (e.g., three per 10 minutes). Exclude patients with any antenatal or intranatal abnormalities.

- Drug Administration: Administer this compound (e.g., 8 mg/mL via intramuscular injection) once the patient is in established labor. A maximum of three doses can be given at 30-minute intervals.

- Monitoring & Data Collection: Perform pelvic examinations every 30 minutes after each dose to assess cervical dilation in centimeters. Record the time to achieve full cervical dilation (10 cm). Continuously monitor and record any maternal or fetal side effects (e.g., maternal heart rate, dryness of mouth, fetal heart rate) on a partogram.

References

- 1. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. VALETHEMATE BROMIDE AND CERVICAL DILATATION [pmc.ncbi.nlm.nih.gov]

- 4. This compound: Is there any proof of efficacy and ... [pmc.ncbi.nlm.nih.gov]

- 5. Drotaverine hydrochloride vs. This compound in ... [sciencedirect.com]

- 6. Effect of this compound in accelerating labor [imrpress.com]

Valethamate bromide safety profile pregnancy lactation

Safety and Efficacy Profile

The safety and efficacy data for valethamate bromide is summarized in the table below, compiled from available clinical studies.

| Aspect | Findings | Reported Frequency/Details | Citations |

|---|---|---|---|

| Common Maternal Side Effects | Dryness of the mouth, Transient tachycardia | Primigravidas: 8.4-9.2%; Multiparas: 4.4-5.2% | [1] |

| Nausea, Vomiting | Primigravidas: 1.2%; Multiparas: 0.8% | [1] | |

| Less Common & Fetal Effects | Mild fetal heart rate variations (15-20 bpm) | Primigravidas: 2%; Multiparas: 1.2% | [1] |

| Efficacy in Shortening Labor | Significant reduction in first-stage duration (supported by some studies) | Primigravidas: ~3.15 hrs; Multiparas: ~2.4 hrs (vs. 9.3 hrs and 7.5 hrs in controls) | [1] |

| No significant effect (supported by other studies) | Found ineffective compared to meperidine or placebo | [2] [3] | |

| Major Safety Concerns | Lack of robust safety data, Not listed in major international pharmacopeias | Not in Indian Pharmacopoeia, British National Formulary, or standard textbooks | [2] |

Detailed Experimental Protocols from Key Studies

To facilitate a critical appraisal of the existing evidence, here are the methodologies from two pivotal but contrasting studies.

Study Reporting Efficacy and Minor Side Effects

This 1996-97 study involved 500 patients and reported positive outcomes [1].

- Objective: To confirm the efficacy of this compound as a cervical dilator and its safety under nursing supervision.

- Population: 500 women with uncomplicated, established labor (250 primigravida, 250 multipara). A control group of 100 women (50 primigravida, 50 multipara) was also studied.

- Intervention: The study group received up to three intramuscular injections of this compound (8 mg/ml) at 30-minute intervals. The control group received no labor-accelerating drugs.

- Key Outcome Measures: Duration of the first stage of labor was the primary outcome. Cervical dilatation was assessed every 30 minutes post-injection. Side effects were recorded on a partogram.

- Findings: As summarized in the table above, the study concluded the drug was effective and safe, with only minor, self-limiting side effects.

Study Reporting Lack of Efficacy

This randomized controlled trial compared this compound against meperidine and a placebo [3].

- Objective: To compare the efficacy and safety of meperidine and this compound against a placebo in shortening active labor.

- Population: 160 nulliparous women with a singleton pregnancy at term requiring induction of labor.

- Intervention: Participants were randomly assigned to one of three groups:

- Group 1: 50 mg meperidine (n=53) by slow IV infusion.

- Group 2: 16 mg this compound (n=53) by slow IV infusion.

- Group 3: Normal saline placebo (n=54) by slow IV infusion.

- Key Outcome Measures: The primary outcome was labor duration, specifically the intervals from infusion to complete cervical dilation and from infusion to delivery.

- Findings: The meperidine group showed a significant reduction in labor duration compared to placebo. However, no significant difference was found between the this compound and placebo groups, leading the authors to conclude that this compound was not effective [3].

Proposed Mechanism of Action

This compound is classified as an anticholinergic and parasympatholytic agent [4]. Its proposed mechanism for affecting labor is dual:

- Anticholinergic Action: It blocks muscarinic acetylcholine receptors in smooth muscle, reducing spasms.

- Direct Musculotropic Action: It has a direct spasmolytic (muscle-relaxing) effect on uterine smooth muscle [1].

This combined action is theorized to promote cervical dilation and facilitate labor. The diagram below illustrates this proposed pathway.

Interpretation and Research Gaps

The conflicting evidence and significant research gaps make it difficult to definitively recommend this compound for use in pregnancy.

- Conflicting Evidence: The stark contrast between studies highlights a lack of consensus. Some of the positive studies have been criticized for being unblinded, underpowered, or using inappropriate statistical tests [2].

- Lack of Robust Data: There is a notable absence of large-scale, multicentric, rigorous randomized controlled trials (RCTs) needed to establish safety and efficacy. Major pharmacological references and the Indian Pharmacopoeia do not list the drug, raising questions about its validation [2].

- Unknown Lactation Profile: None of the available search results provide any data on the use of this compound during lactation. Its transfer into breast milk and effects on a nursing infant are unknown. Following standard pharmacological principles, use during lactation is not advised without this critical safety information.

- Regulatory and Ethical Concerns: An editorial strongly argues against its use, stating it does not meet WHO criteria for drug selection in pregnant women until convincing evidence of safety and efficacy is available [2].

How to Proceed Further

For a researcher or drug development professional, the following steps are crucial:

- Conduct Rigorous Studies: The highest priority is to design and execute well-blinded, adequately powered, multicentric RCTs with explicit inclusion criteria and predefined outcome measures.

- Investigate Lactation: Initiate pharmacokinetic studies to determine if the drug is excreted in human milk and what the potential effects on the infant might be.

- Systematic Review: A systematic review and meta-analysis of all existing literature could help quantify the overall effect size and identify sources of heterogeneity in the results.

References

Valethamate bromide acetylcholine receptor blockade

Quantitative Pharmacological Profile

The affinity of a drug for its target receptor is quantitatively measured by its dissociation constant (KB). The table below summarizes the binding affinity data for valethamate bromide across different muscarinic receptor subtypes and tissues.

| Receptor Subtype / Tissue | -log KB Value | KB Value | Experimental Model |

|---|---|---|---|

| M1, M2, M3 (General) | 8.46 - 8.57 | ~2.7 - 3.5 nM | Functional studies in various tissues [1] |

| M2 (Guinea-pig Uterus) | 8.04 | ~9.1 nM | Immature guinea-pig uterus contraction [1] |

| Novel Receptor (Rabbit Iris) | ~7.4 | ~40 nM | Rabbit iris sphincter muscle contraction [1] |

> Note on KB: A higher -log KB value (and thus a lower KB value) indicates a stronger binding affinity. The data shows this compound is a high-affinity antagonist, particularly at the classic M1-M3 receptors.

Experimental Protocols for Mechanistic Study

The quantitative data for this compound is typically derived from established pharmacological experiments.

Functional Assay: Isolated Tissue Bath

This classic method determines a drug's functional potency and mechanism of action by measuring the contraction or relaxation of isolated tissue [1].

- Tissue Preparation: A strip of smooth muscle tissue (e.g., guinea-pig ileum or uterus) is mounted in an organ bath containing a physiological salt solution, maintained at body temperature and continuously aerated with oxygen [1].

- Experimental Workflow:

- Key Measurements: The results are used to generate a Schild plot, from which the pA2 or pKB value is calculated. This value represents the negative logarithm of the antagonist's equilibrium dissociation constant, a definitive measure of its affinity for the receptor [1].

Radioligand Binding Assay

This method directly measures the binding affinity and selectivity of a drug for specific receptor subtypes.

- Procedure: Membranes containing the human cloned muscarinic receptor (hCHRM1-5) are incubated with a fixed concentration of a radioactive ligand (e.g., [3H]-N-methylscopolamine) that binds to the receptor. Increasing concentrations of this compound are added to compete for the binding sites [2].

- Data Analysis: The concentration of valethamate that displaces 50% of the radioactive ligand binding (IC50) is determined. This value is then used to calculate the inhibition constant (Ki), which indicates the drug's binding affinity.

Clinical Correlation and Therapeutic Application

The primary clinical application of this compound, derived from its mechanism of action, is cervical dilation to accelerate labor [3] [4] [5].

- Mechanism: By blocking muscarinic receptors in the cervical smooth muscle, it reduces spasmodic contractions and promotes relaxation [3] [4].

- Outcome: This leads to a faster rate of cervical dilation and a significant shortening of the active first stage of labor [5].

Comparative Positioning Among Antispasmodics

This compound is one of several antispasmodics used in clinical practice. A 2020 systematic review and meta-analysis provided a comparative effectiveness profile [5].

| Drug | Comparative Effect on Cervical Dilation Rate (CDR) |

|---|---|

| Camylofin | Benchmark (Significantly higher CDR than valethamate and hyoscine) [5] |

| This compound | Lower CDR compared to camylofin [5] |

| Drotaverine | CDR not statistically different from camylofin [5] |

| Hyoscine Butylbromide | Lower CDR compared to camylofin [5] |

This pharmacological profile positions this compound as a well-characterized, high-affinity muscarinic antagonist. Its defined mechanism and quantitative binding data make it a useful tool compound and a reference point in the study of anticholinergic agents for smooth muscle relaxation.

References

- 1. A muscarinic receptor different from the M1, M2, M3 and ... [link.springer.com]

- 2. A Universal Pharmacological-Based List of Drugs with ... [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound: Uses, Side Effects and Medicines [apollopharmacy.in]

- 5. Effectiveness and Safety of Camylofin in Augmentation of Labor [pmc.ncbi.nlm.nih.gov]

Valethamate bromide cervical ripening clinical protocol

Drug Profile & Mechanism of Action

Valethamate bromide is a potent, rapidly acting anticholinergic and spasmolytic agent [1] [2]. Its primary proposed mechanism for facilitating labor is a dual action:

- Neurotropic (Anticholinergic): It blocks muscarinic acetylcholine receptors, reducing cervical spasms [2].

- Musculotropic: It has a direct relaxant effect on the cervical smooth muscle [1].

This combined action is theorized to reduce resistance to dilation, thereby facilitating cervical effacement and dilatation during the first stage of labor [1].

Clinical Evidence & Efficacy Data

The efficacy of this compound in accelerating labor is a subject of ongoing debate, with studies reporting conflicting outcomes. The data below summarizes key findings from comparative studies.

Table 1: Summary of Clinical Trial Results on Labor Acceleration

| Study & Design | Participant Group | Intervention | Key Efficacy Findings | Primary Safety Findings |

|---|

| Sharma et al. (2001) [3] Randomized Controlled Trial | 150 primigravidas | Group I: Drotaverine HCl Group II: this compound Group III: Control | - Duration of active 1st stage: Drotaverine (4.19 hrs) < Valethamate (5.17 hrs) < Control (6.66 hrs)

- Rate of cervical dilation: Significantly faster with Drotaverine vs. Valethamate | - Valethamate group: 20% experienced transient tachycardia. | | Epidosin Study (2017) [1] Observational Study | 500 patients (250 primigravida, 250 multipara) | this compound (8 mg/ml IM, max 3 doses) | - Avg. 1st stage: ~3.15 hrs (Primigravida) & ~2.4 hrs (Multipara) vs. ~9.3 hrs & ~7.5 hrs in controls. | - Primigravidas: 9.2% tachycardia, 8.4% dry mouth.

- Multiparas: 5.2% tachycardia, 4.4% dry mouth. | | Kuruvila et al. (1992) [4] [5] Randomized Controlled Trial | Not specified in excerpt | this compound vs. Control | - No significant difference in the duration of the first stage of labor between groups. | - Adverse events of moderate intensity were recorded. | | Madhu et al. (2009) [5] Randomized Controlled Trial | Not specified in excerpt | this compound vs. Drotaverine HCl | - Valethamate found to be less efficacious than drotaverine and associated with more side effects. | - More side effects compared to drotaverine. |

The relationship between these key studies and the broader debate on efficacy and safety can be visualized as a flow of conflicting evidence.

Safety Profile & Controversies

The safety of this compound is equally contentious. Common reported side effects are consistent with its anticholinergic mechanism and are generally mild and transient [1] [2]. These include:

- Transient tachycardia (elevated heart rate)

- Dryness of the mouth

- Nausea and vomiting

However, a significant point of controversy, as highlighted in a 2010 editorial, is the lack of robust safety data from large, well-designed trials and its absence from major international pharmacopeias and pharmacology textbooks [4]. Some researchers argue that the drug has been used for decades without major life-threatening adverse events, suggesting the benefits may outweigh the risks in low-risk patients [5]. Conversely, others emphatically state it should not be used until convincing evidence of safety and efficacy is established [4].

Proposed Experimental Protocol for Research

For research purposes, the following protocol can be adapted based on methodologies from the cited literature [1] [3].

1. Objective To evaluate the efficacy and safety of intramuscular this compound in accelerating the active phase of the first stage of labor in primigravidas.

2. Study Population

- Inclusion Criteria: Healthy primigravidas; 38-41 weeks gestation; singleton pregnancy; vertex presentation; established labor (cervical dilation of 3-4 cm); adequate uterine contractions (3 in 10 minutes).

- Exclusion Criteria: Any antenatal or intrapartum complication; CPD; history of glaucoma; severe cardiovascular disorders; hypersensitivity to anticholinergics.

3. Formulation & Administration

- Drug: this compound, 8 mg/mL solution for injection.

- Dosage and Route: 8 mg (1 mL) via intramuscular (IM) injection.

- Dosing Schedule: A maximum of 3 doses at 30-minute intervals. Administration should be stopped if the cervix is fully dilated or if full dilatation is imminent.

4. Efficacy & Safety Monitoring

- Primary Efficacy Endpoint: Duration of the active first stage of labor (from 3-4 cm dilation to full cervical dilation).

- Secondary Endpoints: Rate of cervical dilation (cm/hour); total duration of labor; mode of delivery.

- Maternal Monitoring: Continuous monitoring for side effects (tachycardia, dry mouth, nausea, blurred vision). Vital signs and fluid intake/output should be recorded.

- Fetal Monitoring: Continuous electronic fetal heart rate monitoring to detect any abnormalities or decelerations.

5. Data Analysis Compare outcomes (duration of labor, rate of cervical dilation) with a control group using appropriate statistical tests (e.g., Student's t-test). Analyze the incidence of side effects.

The experimental workflow for this protocol is outlined below.

Conclusion for Researchers

The role of this compound in modern obstetrics remains unclear. While some historical and regional studies suggest it can shorten labor with a manageable side-effect profile, the broader scientific community requires more rigorous, multi-center, randomized controlled trials to establish its efficacy and safety conclusively [4] [5]. Future research should directly compare it against other spasmolytics like drotaverine and standard oxytocin regimens. Researchers should proceed with caution, ensuring strict adherence to ethical guidelines and robust study design when investigating this agent.

References

- 1. VALETHEMATE BROMIDE AND CERVICAL DILATATION [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Drotaverine hydrochloride vs. This compound in ... [sciencedirect.com]

- 4. This compound: Is there any proof of efficacy and ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound: Conflicting evidence and continuing ... [pmc.ncbi.nlm.nih.gov]

Valethamate bromide active phase labor management

Pharmacological Profile and Mechanism of Action

Valethamate bromide is classified as an anticholinergic and antispasmodic agent. Its primary mechanism in labor management is believed to be a combination of neurotropic (anticholinergic) and musculotropic actions [1] [2].

- Primary Mechanism: It acts as a competitive antagonist at muscarinic acetylcholine receptors, inhibiting the action of acetylcholine and leading to smooth muscle relaxation [3]. This is particularly targeted at the cervical smooth muscle.

- Therapeutic Goal: By relaxing the cervical musculature, the drug aims to reduce resistance, thereby facilitating faster cervical dilation and shortening the duration of the first stage of labor [1] [2].

- Secondary Uses: Beyond obstetrics, its spasmolytic properties are also applicable in treating conditions of the gastrointestinal tract and urinary bladder [3].

The diagram below illustrates the proposed mechanism by which this compound facilitates cervical dilation.

Conflicting Clinical Efficacy and Safety Data

The clinical evidence for this compound's efficacy in shortening active labor is mixed, with older observational studies supporting its use and more recent, rigorous trials finding it ineffective.

The table below summarizes key outcomes from comparative clinical studies.

| Study & Design | Patient Population | Intervention | Key Efficacy Findings | Key Safety Findings |

|---|

| Samal et al. (2017) [1] Observational Study | 500 women (250 Primigravida, 250 Multiparas) | this compound (max 3 doses of 8 mg IM) | • Duration of 1st stage: ~3.15 hrs (Primigravida), ~2.4 hrs (Multiparas). • Control group: ~9.3 hrs (Primigravida), ~7.5 hrs (Multiparas). | • Transient tachycardia (5.2-9.2%). • Dryness of mouth (4.4-8.4%). • Mild FHR variations (1.2-2.0%). | | Sharma et al. (2001) [2] RCT (Primigravidas) | 150 women | Group I: Drotaverine (40 mg IM) Group II: Valethamate (8 mg IM) Group III: Control | • Active phase reduction vs control: Significant for Drotaverine, not for Valethamate. • Cervical dilation rate: Drotaverine > Valethamate > Control. | • Side effects noted with this compound. | | Yilmaz et al. (2016) [4] RCT | 62 women (30 Valethamate, 32 Placebo) | this compound vs. Placebo | • Active phase duration: 225 min (Valethamate) vs. 219 min (Placebo). • No statistically significant difference. | • Side effects like tachycardia, flushing, and dryness of mouth noted. | | Deepshikha et al. (2020) [5] Comparative Study | 300 Primigravidas | Group A: Drotaverine (40 mg IV/IM) Group B: Valethamate (8 mg IM) | • Mean drug-delivery interval: 101.6 min (Drotaverine) vs. 134.2 min (Valethamate). • Mean doses required: 1.3 (Drotaverine) vs. 4.2 (Valethamate). | • Drotaverine had no significant side effects. |

An editorial by Rehan (2010) critically notes that this compound is widely used in India despite a lack of robust evidence for its efficacy and safety, is not listed in major international pharmacopoeias, and questions its continued use in pregnant women [6].

Stability-Indicating Analytical Method Protocol

For drug development and quality control, a stability-indicating Ultra-Fast Liquid Chromatography (UFLC) method has been developed and validated for the estimation of this compound [7]. This protocol is essential for assessing the drug's stability under forced degradation conditions.

Materials and Equipment

- Chromatograph: UFLC system with Photo-Diode Array (PDA) detector.

- Column: Phenomenex Kinetex 5µ C18 100A (250 x 4.6 mm).

- Mobile Phase: 0.05 M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 7.5 with KOH) and Acetonitrile in a 50:50 (v/v) ratio.

- Flow Rate: 1.0 mL/min.

- Detection Wavelength: 227 nm.

- Injection Volume: 20 µL.

- Run Time: Approximately 10 minutes (Retention Time of this compound: 4.4 ± 0.1 min).

Experimental Workflow for Forced Degradation

The following diagram outlines the steps for conducting forced degradation studies to validate the method's stability-indicating properties.

Method Validation Parameters and Results

The developed UFLC method was validated according to standard guidelines. The table below summarizes the key validation data [7].

| Validation Parameter | Result / Condition |

|---|---|

| Linearity Range | 2 - 12 μg/mL |

| Correlation Coefficient (R²) | 0.9991 |

| Accuracy (Recovery Rate) | 98.0 - 102.0% (Average: 100.03%) |

| Robustness | Tested against variations in: • pH (±0.2) • Flow Rate (±0.1 mL/min) • Temperature (±0.5°C) No significant impact on performance. |

Clinical Administration Protocol

Based on the studies reviewed, the following is a sample clinical protocol for investigating this compound in labor management. This is for research purposes and should not be considered a clinical guideline.

- Indication: For investigation of cervical dilation augmentation in the first stage of active labor.

- Inclusion Criteria: Primigravidas or multiparas with uncomplicated, term pregnancies (38-41 weeks) in established labor (cervical dilation of 3-4 cm, with at least 3 uterine contractions per 10 minutes) and singleton vertex presentation [1] [2].

- Exclusion Criteria: Any antenatal or intranatal complications, evidence of fetopelvic disproportion, or known hypersensitivity to anticholinergic drugs.

- Dosage and Administration:

- Monitoring: Cervical dilation should be assessed every 30 minutes. Monitor maternal vital signs (heart rate) and fetal heart rate for tachycardia and other side effects [1].

Key Considerations for Research and Development

- Efficacy Controversy: Researchers must contend with the significant conflict between older, positive observational studies and newer, negative RCTs. Further robust, multi-center trials are needed to definitively establish efficacy [4] [6] [2].

- Safety Profile: While not associated with serious adverse events, the drug's anticholinergic side effects (tachycardia, dry mouth) are common and must be weighed against any potential benefit [4] [1] [8].

- Analytical Assurance: The available stability-indicating UFLC method provides a reliable tool for quality control and formulation stability studies during drug development [7].

References

- 1. VALETHEMATE BROMIDE AND CERVICAL DILATATION [pmc.ncbi.nlm.nih.gov]

- 2. Drotaverine hydrochloride vs. This compound in ... [sciencedirect.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. A randomised controlled study comparing valethamate ... [pubmed.ncbi.nlm.nih.gov]

- 5. Drotaverine hydrochloride versus this compound for ... [ijrcog.org]

- 6. This compound: Is there any proof of efficacy and ... [pmc.ncbi.nlm.nih.gov]

- 7. Development and Validation of Stability Indicating UFLC ... [academia.edu]

- 8. What are the side effects of this compound? [synapse.patsnap.com]

Comprehensive Application Notes and Protocols for Valethamate Bromide in First-Stage Labor Acceleration

Executive Summary

Valethamate bromide is a potent anticholinergic antispasmodic agent that has been utilized historically in obstetric practice, particularly in India, for acceleration of cervical dilation during the first stage of labor. This comprehensive review synthesizes current evidence on its mechanism of action, clinical efficacy, and safety profile based on available scientific literature. While several studies demonstrate significant reduction in labor duration, particularly in nulliparous women, considerable controversy exists regarding the quality of evidence supporting its routine use. These application notes provide researchers and clinicians with detailed protocols for proper administration, monitoring parameters, and evidence-based considerations for use in clinical practice and future research contexts.

Drug Profile and Specifications

This compound (C₁₉H₃₂BrNO₂) is a quaternary ammonium compound with an empirical weight of 386.37 g/mol, classified as an anticholinergic antispasmodic agent with additional musculotropic properties. Known by various brand names including Epidosin, Dilaton, and Valamate, it has been employed primarily in obstetric practice for labor acceleration, though it remains unlisted in major international pharmacopeias. [1] [2]

The compound is characterized as a white to off-white solid with solubility profiles of 100 mg/mL in DMSO and 50 mg/mL in water. Its chemical structure features an ester functional group that contributes to its rapid onset of action, typically within 15-30 minutes post-administration. The drug is primarily administered via intramuscular injection in clinical settings, though intravenous routes have been investigated in research contexts. [3] [2]

Mechanism of Action

Primary Pharmacodynamics

This compound exerts its therapeutic effects through dual mechanisms targeting both neural and muscular components of cervical resistance:

Anticholinergic Action: As a competitive antagonist at muscarinic acetylcholine receptors, this compound inhibits parasympathetic nervous system signaling, reducing cervical smooth muscle spasm and promoting relaxation. This blockade of muscarinic receptors (M₂ and M₃ subtypes) in the cervico-uterine plexus decreases resistance to dilation forces. [4] [3]

Direct Musculotropic Effect: Beyond its neurotropic activity, this compound demonstrates direct spasmolytic action on uterine cervical smooth muscle independent of autonomic nervous system modulation, contributing to enhanced compliance and dilation capacity. [5]

Physiological Pathway to Cervical Dilation

The coordinated action of this compound on cervical physiology can be visualized through its impact on the dilation pathway:

Figure 1: Mechanism of this compound in accelerating cervical dilation

This dual mechanism specifically addresses cervical dystocia - ineffective cervical dilation despite adequate uterine contractions - by reducing functional resistance at the cervical level, thereby facilitating more rapid progression through the first stage of labor without directly augmenting uterine contractile forces. [5] [4]

Clinical Evidence and Efficacy Data

Labor Duration Outcomes

Multiple clinical studies have investigated the efficacy of this compound in reducing labor duration with varying results:

Table 1: Clinical Efficacy of this compound in Labor Acceleration

| Study Population | Intervention | Control Group Duration | Valethamate Group Duration | Reduction | Study Reference |

|---|---|---|---|---|---|

| Primigravidas (n=250) | This compound 8 mg IM (max 3 doses) | 9.3 hours | 3.15 hours | 6.15 hours | [5] |

| Multiparas (n=250) | This compound 8 mg IM (max 3 doses) | 7.5 hours | 2.4 hours | 5.1 hours | [5] |

| Nulliparous women (n=35) | This compound 16 mg | 42.5 minutes (second stage) | 35 minutes (second stage) | 7.5 minutes* | [6] |

| Primigravidas receiving drotaverine (n=50) | Drotaverine 40 mg IV | 6.94 hours (first stage) | 8.28 hours (first stage) | -1.34 hours† | [7] |

*Statistically significant (p=0.045); †Drotaverine demonstrated superior efficacy compared to this compound

A 2017 study of 500 women (250 primigravidas and 250 multiparas) demonstrated the most dramatic results, with approximately 66% reduction in first-stage labor duration compared to untreated controls. The study utilized up to three doses of this compound 8 mg administered intramuscularly at 30-minute intervals, commencing at 3 cm cervical dilation. [5]

Comparative Efficacy with Other Antispasmodics

Recent meta-analyses have positioned this compound within the spectrum of available spasmolytic agents for labor augmentation:

Table 2: Comparative Efficacy of Antispasmodic Agents in Labor Augmentation

| Antispasmodic Agent | Cervical Dilatation Rate vs. Valethamate | First Stage Labor Duration vs. Valethamate | Evidence Quality |

|---|---|---|---|

| Camylofin | +0.6 cm/hr faster (p<0.0001) | Not significantly different | Moderate [8] |

| Drotaverine | No significant difference | 1.34 hours shorter (p<0.05) | Moderate [7] |

| Hyoscine butyl bromide | +0.5 cm/hr faster (p=0.02) | 59.9 minutes shorter (p=0.04) | Moderate [8] |

A 2020 systematic review and network meta-analysis of 39 studies demonstrated that camylofin provided significantly faster cervical dilation compared to this compound, while drotaverine showed comparable cervical dilation rates but greater reduction in first-stage labor duration. [8]

Administration Protocol

Patient Selection Criteria

Inclusion Criteria:

- Term pregnancy (37-41 weeks gestation)

- Established labor with cervical dilation ≥3 cm

- Vertex presentation

- Adequate uterine contractions (≥3 per 10 minutes)

- Absence of maternal or fetal compromise

Exclusion Criteria:

- Known hypersensitivity to anticholinergic medications

- Pre-existing tachycardia, glaucoma, or severe cardiovascular disorders

- Fetal distress or abnormal fetal heart rate patterns

- Obstetric complications (placenta previa, uterine scars, cephalopelvic disproportion)

- Severe medical complications in pregnancy [5] [3]

Dosing and Administration

Recommended Protocol:

- Dosage: 8 mg/mL by intramuscular injection

- Dosing Interval: 30 minutes between administrations

- Maximum Dose: 3 doses (total 24 mg) within active labor

- Administration Route: Intramuscular (preferred) or intravenous

- Onset of Action: 15-30 minutes post-administration [5]

The experimental workflow for proper administration is outlined below:

Figure 2: this compound administration and monitoring protocol

Monitoring Requirements

Maternal Monitoring:

- Cervical dilation assessment every 30 minutes post-administration

- Vital signs (heart rate, blood pressure) every 30 minutes

- Observation for anticholinergic side effects (dry mouth, blurred vision, tachycardia)

- Documentation of labor progress on partogram

Fetal Monitoring:

- Continuous or intermittent fetal heart rate monitoring

- Assessment for fetal tachycardia or bradycardia

- Evaluation for signs of fetal distress [5] [3]

Safety Profile and Adverse Effects

Adverse Effect Incidence

This compound demonstrates a predictable adverse effect profile consistent with its anticholinergic mechanism:

Table 3: Adverse Effects of this compound in Laboring Women

| Adverse Effect | Primigravidas (n=250) | Multiparas (n=250) | Management |

|---|---|---|---|

| Transient Tachycardia | 9.2% (23 cases) | 5.2% (13 cases) | Self-limiting, typically resolves without intervention |

| Dryness of Mouth | 8.4% (21 cases) | 4.4% (11 cases) | Supportive care, oral comfort measures |

| FHR Variability (15-20 bpm) | 2% (5 cases) | 1.2% (3 cases) | Close monitoring, position change |

| Nausea/Vomiting | 1.2% (3 cases) | 0.8% (2 cases) | Symptomatic management |

Data from a study of 500 women demonstrated that adverse effects were generally mild and self-limiting, not requiring specific intervention or discontinuation of therapy. No serious maternal or fetal adverse events were reported in this study population. [5]

Contraindications and Precautions

Absolute Contraindications:

- Known hypersensitivity to this compound or other anticholinergic agents

- Narrow-angle glaucoma

- Myasthenia gravis

- Severe ulcerative colitis

- Obstructive uropathy

Relative Precautions:

- Pre-existing tachycardia or cardiac arrhythmias

- Autonomic neuropathy

- Hepatic or renal impairment

- Hyperthyroidism

- Hypertension [3]

Controversies and Evidence Limitations

Despite decades of use in some regions, this compound remains controversial within the global obstetric community due to several significant concerns:

Limited Evidence Base: A critical review noted that this compound is not listed in most international pharmacopeias (British National Formulary, U.S. Pharmacopeia) and has minimal representation in high-quality literature, with only a handful of clinical trials available in indexed journals. [1]

Methodological Limitations: Existing studies have been criticized for being underpowered, unblinded, and using inappropriate statistical analyses. One editorial emphasized that "both the efficacy and safety have not been adequately documented" according to modern evidence-based medicine standards. [1]

Comparative Inferiority: Some research suggests this compound may be less effective than alternatives like drotaverine, with one randomized controlled trial demonstrating significantly longer first-stage labor (8.28 hours vs. 6.94 hours, p<0.05) and higher side effect profile compared to drotaverine. [7]

WHO and International Guidelines: The World Health Organization labor augmentation guidelines do not currently recommend this compound, and the organization has established criteria for drug selection that this compound does not satisfy according to critical analyses. [1]

Conclusion and Research Recommendations

This compound represents a historical therapeutic approach to labor augmentation that continues to be utilized in specific regions despite limited robust evidence for its efficacy and safety. The pharmacological rationale for its use - reduction of cervical resistance through anticholinergic and direct spasmolytic mechanisms - has theoretical merit, but contemporary obstetric practice demands higher evidence standards.

For researchers and pharmaceutical developers, several key areas require investigation:

- Adequately Powered Randomized Trials comparing this compound against established spasmolytic agents (drotaverine, hyoscine) and placebo

- Safety Studies with systematic assessment of maternal and neonatal outcomes

- Dose-Response Characterization to establish optimal dosing regimens

- Pharmacoeconomic Analyses evaluating cost-effectiveness relative to alternatives

Given the current evidence landscape, this compound should be considered an agent with unproven benefit in routine labor augmentation. Its use should be restricted to research settings until high-quality studies demonstrate favorable risk-benefit profile compared to established alternatives. Healthcare systems should consider removing this compound from essential medicine lists and procurement programs until such evidence becomes available. [1]

References

- 1. This compound: Is there any proof of efficacy and ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Anticholinergic Medication [medchemexpress.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. VALETHEMATE BROMIDE AND CERVICAL DILATATION [pmc.ncbi.nlm.nih.gov]

- 6. Effect of this compound in accelerating labor [imrpress.com]

- 7. Drotaverine hydrochloride vs. This compound in ... [sciencedirect.com]

- 8. Effectiveness and Safety of Camylofin in Augmentation of Labor [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Clinical Protocols for Valethamate Bromide in Obstetric Use: Nulliparous versus Multiparous Dosing

Drug Profile and Clinical Applications

Valethamate bromide is a potent anticholinergic agent with spasmolytic properties that has been used historically in obstetric care, particularly in India, to facilitate cervical dilatation during the first stage of labor. Despite its widespread use in certain regions, it is notably absent from major international pharmacopeias, including the Indian Pharmacopoeia, and is not mentioned in established textbooks of pharmacology from North America and the United Kingdom. [1] The drug is marketed under various brand names including Epidosin, Dilaton, Valosin, and Valamate, typically formulated as an 8 mg/mL solution for intramuscular injection. [2] this compound functions as a musculotropic agent with direct action on uterine smooth muscle and purported cervical ripening effects through parasympathetic modulation. The therapeutic rationale for its use centers on reducing prolonged labor complications, including maternal exhaustion, dehydration, infection, and fetal distress, though robust evidence supporting its efficacy remains limited and contradictory across studies. [1] [2]

The historical context of this compound reveals it has been employed for over a quarter century in some healthcare settings despite limited scientific validation of its safety and efficacy profile. [1] This discrepancy between widespread use and evidence base presents a significant challenge for researchers and clinicians seeking to optimize obstetric protocols. The drug has been particularly utilized in settings with limited supervision resources, where its perceived safety profile compared to oxytocin or prostaglandins made it attractive for use under nursing supervision without immediate specialist oversight. [2] Understanding this context is essential for researchers designing clinical trials and developing updated protocols for cervical ripening and labor augmentation.

Executive Summary and Key Findings

This comprehensive analysis of this compound synthesizes evidence regarding its use for labor augmentation in nulliparous versus multiparous women, revealing significant evidence gaps and contradictory efficacy findings across studies. Critical evaluation of available literature indicates that this compound lacks robust scientific validation for its continued use in obstetric practice, with particular concerns regarding its differential effects based on parity status. [1] [3] [4]

Key efficacy findings from analyzed studies demonstrate substantial variability in outcomes. While some reports suggest reduction in labor duration, particularly a study of 500 women showing first stage duration of approximately 3.15 hours for nulliparous and 2.4 hours for multiparous women, a rigorous randomized controlled trial comparing this compound against placebo found no significant difference in active labor duration (225 vs. 219 minutes). [3] [2] Comparative effectiveness research indicates this compound may be less efficacious than alternative spasmolytic agents like drotaverine hydrochloride, with one study demonstrating significantly longer injection-to-delivery intervals (220.68 minutes vs. 193.96 minutes) and more frequent side effects. [4]

Safety analysis reveals a consistent pattern of anticholinergic adverse effects, including tachycardia (9.2% in nulliparas), dryness of mouth (8.4% in nulliparas), and transient fetal heart rate variations (2% in nulliparas). [2] These findings, coupled with the absence of this compound from major pharmacopeias and treatment guidelines, underscore the urgent need for well-designed clinical trials to establish its risk-benefit profile, particularly in relation to parity-specific dosing regimens. [1]

Clinical Evidence Summary

Efficacy and Safety Findings

Table 1: Comparative Efficacy of this compound Across Clinical Studies

| Study Design | Participants | Intervention | Comparison | Key Efficacy Findings | Parity-Specific Outcomes |

|---|---|---|---|---|---|

| Randomized Controlled Trial [3] | 62 women (30 intervention, 32 placebo) | This compound 8 mg IM | Placebo | No significant difference in active labor duration (225 min vs. 219 min) | All participants were nulliparous women |

| Randomized Controlled Trial [4] | 150 nulliparous women (50 per group) | This compound 8 mg IM | Drotaverine HCl (50) & Control (50) | Injection-to-delivery interval: 220.68 min; Cervical dilation rate: 1.86 cm/hr | Nulliparous women only; 96% delivered within 6 hours |

| Observational Study [2] | 500 women (250 nulliparous, 250 multiparous) | This compound 8 mg IM (max 3 doses) | Historical control (100 women) | First stage duration: Nulliparous: 3.15 hr; Multiparous: 2.4 hr | Parity-specific results: 6.15 hr reduction in nulliparous vs 5.1 hr in multiparous |

| Clinical Trial [1] | Not specified | This compound | Drotavarine | Less efficacious than drotavarine with more side effects | Limited parity-specific data |

Table 2: Safety Profile and Adverse Events of this compound

| Adverse Event | Nulliparous Women (n=250) [2] | Multiparous Women (n=250) [2] | Comparative Study (n=50) [4] | Placebo-Controlled Study (n=30) [3] |

|---|---|---|---|---|

| Tachycardia | 23 (9.2%) | 13 (5.2%) | Not specified | Reported as side effect |

| Dryness of Mouth | 21 (8.4%) | 11 (4.4%) | Not specified | Not reported |

| FHR Variability | 5 (2%) | 3 (1.2%) | No major fetal adverse effects | Not reported |

| Nausea/Vomiting | 3 (1.2%) | 2 (0.8%) | Not specified | Not reported |

| Overall Safety Conclusion | Moderate intensity adverse events [1] | Lower incidence than nulliparous | Minor side effects more common than drotaverine | Side effects noted with active drug |

The synthesized evidence reveals conflicting efficacy data for this compound in labor augmentation. The most methodologically robust study—a randomized placebo-controlled trial—demonstrated no significant benefit over placebo in reducing active labor duration in nulliparous women. [3] This contradicts earlier observational studies that reported substantial reductions in first-stage labor duration. [2] The discrepancy highlights methodological limitations in earlier studies, including lack of blinding, inadequate controls, and potential bias.

When compared to alternative spasmolytic agents, this compound appears less effective than drotaverine hydrochloride. Sharma et al. demonstrated significantly shorter injection-to-delivery intervals (193.96 minutes vs. 220.68 minutes) and faster cervical dilation rates (2.04 cm/hr vs. 1.86 cm/hr) with drotaverine compared to this compound. [4] This comparative effectiveness data raises important questions about the optimal choice of spasmolytic agents for labor augmentation in both nulliparous and multiparous women.

Safety data consistently demonstrates dose-dependent anticholinergic effects, with nulliparous women potentially experiencing higher rates of adverse events compared to multiparous women. [2] The clinical significance of transient fetal heart rate variations observed in some studies requires further investigation, particularly regarding potential impacts on neonatal outcomes. [2]

Dosing Protocols and Administration

Nulliparous Versus Multiparous Dosing

Table 3: Dosing Protocol for this compound by Parity Status

| Parameter | Nulliparous Women | Multiparous Women | Administration Details |

|---|---|---|---|

| Initial Dose | 8 mg (1 mL) IM | 8 mg (1 mL) IM | Administered at 3-4 cm cervical dilation |

| Repeat Dosing | Maximum 3 doses at 30-minute intervals | Maximum 3 doses at 30-minute intervals | Subsequent doses only if cervical dilation inadequate |

| Total Maximum Daily Dose | 24 mg (3 mL) | 24 mg (3 mL) | Not to exceed 3 doses in any circumstance |

| Cervical Dilation Assessment | After each dose (every 30 minutes) | After each dose (every 30 minutes) | Discontinue if full dilation achieved |

| Parity-Specific Considerations | Potentially slower response; may require full 3-dose regimen | Faster response; may require fewer doses | Multiparous women may achieve full dilation with 1-2 doses |

| Supervision Requirements | Continuous maternal and fetal monitoring | Continuous maternal and fetal monitoring | Nursing staff supervision sufficient [2] |

Based on available evidence, this compound administration follows a standardized protocol regardless of parity status, with dosing adjustments guided by individual patient response rather than predetermined parity-based differentiation. The recommended regimen consists of 8 mg intramuscular injections repeated at 30-minute intervals up to a maximum of three doses, with careful monitoring of cervical dilation progress after each administration. [2] This protocol reflects the drug's rapid onset of action and relatively short duration of effect, requiring repeated administration for sustained spasmolytic action during the active phase of labor.